4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile

Synthetic methodology Atom economy Pyrimidine functionalization

Researchers developing kinase inhibitors often face synthetic bottlenecks with 2,4-diaminopyrimidine-5-carbonitrile due to its three H-bond donors requiring protecting group strategies. This 2-dimethylamino analog eliminates C2-amino protection, reducing step count by 28-43% in multistep sequences. • EGFR WT IC50 = 0.09 μM; T790M mutant IC50 = 4.03 μM - validated scaffold for kinase inhibitor libraries • ≥98% purity with batch-specific NMR/HPLC documentation; non-nucleophilic C2 group enables direct amidine cyclization • Sealed dry storage at 2-8°C; ships at ambient temperature; global B2B logistics supported

Molecular Formula C7H9N5
Molecular Weight 163.184
CAS No. 13593-31-2
Cat. No. B597660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile
CAS13593-31-2
Molecular FormulaC7H9N5
Molecular Weight163.184
Structural Identifiers
SMILESCN(C)C1=NC=C(C(=N1)N)C#N
InChIInChI=1S/C7H9N5/c1-12(2)7-10-4-5(3-8)6(9)11-7/h4H,1-2H3,(H2,9,10,11)
InChIKeyJZQHKLDEVDEBQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile (CAS 13593-31-2) — Product Profile and Class Context


4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile (CAS 13593-31-2) is a densely functionalized pyrimidine-5-carbonitrile derivative bearing a primary amino group at the C4 position, a dimethylamino group at the C2 position, and a nitrile substituent at the C5 position. The compound exhibits a molecular formula of C7H9N5 and a molecular weight of 163.18 g/mol . It belongs to the broader class of 4-aminopyrimidine-5-carbonitriles, a scaffold extensively employed in medicinal chemistry as an ATP-mimetic core for kinase inhibitor development [1], and additionally serves as a versatile synthetic intermediate with nucleophilic properties that enable cyclization and condensation reactions . The compound is commercially available from multiple suppliers at purities of 95–98% with accompanying analytical documentation including NMR and HPLC .

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile — Why In-Class Substitution Is Not Straightforward


Within the pyrimidine-5-carbonitrile class, substitution at the C2 position profoundly influences both synthetic accessibility and downstream reaction profiles. The 2-dimethylamino substituent in the target compound imparts distinct electronic and steric properties that cannot be replicated by the more common 2-amino analog (2,4-diaminopyrimidine-5-carbonitrile, MW 135.13). The latter is typically synthesized via condensation of guanidine nitrate with (ethoxymethylene)malononitrile in the presence of NaOEt [1], a route that installs an unsubstituted primary amino group at C2, whereas the target compound's dimethylamino group introduces increased lipophilicity, altered hydrogen-bonding capacity (2 H-bond donors vs. 3 for the 2,4-diamino analog), and a higher molecular weight (163.18 vs. 135.13 g/mol) that may affect physicochemical properties relevant to formulation and permeability . Furthermore, the nucleophilic character of the dimethylamino-substituted pyrimidine enables specific transformations—such as efficient amidine cyclization—that are not equally accessible with the primary amino counterpart . These structural and reactivity differences mean that substituting one pyrimidine-5-carbonitrile derivative for another without re-optimizing reaction conditions or re-evaluating biological activity introduces substantial risk of failed synthesis or altered target engagement.

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile — Quantified Differentiation Evidence vs. Comparators


Synthetic Efficiency: Higher Atom Economy vs. 2,4-Diaminopyrimidine-5-carbonitrile in Multistep Routes

The 2,4-diaminopyrimidine-5-carbonitrile scaffold requires subsequent protection/deprotection or selective functionalization strategies when the C2 amino group must remain unreacted, as documented in routes involving reduction to aldehyde, NaBH4 reduction to alcohol, HBr bromination, and pyridinium salt formation for downstream coupling [1]. In contrast, the target compound's 2-dimethylamino substituent is a permanently tertiary amine that does not participate in undesired side reactions with electrophiles, eliminating the need for C2-amino protecting group manipulations. This difference translates to a reduction of 2–3 synthetic steps in sequences where C4-amino selective functionalization is required, representing approximately 28–43% step-count reduction in a typical 7-step sequence [1].

Synthetic methodology Atom economy Pyrimidine functionalization

Reaction Scope Differentiation: Dual Nucleophilic Functionality Enables Amidine Cyclization Not Accessible with 2-Chloro or 2-Methylthio Analogs

The target compound exhibits nucleophilic reactivity that enables efficient cyclization of amidines, a transformation that is not equally accessible with 2-chloro- or 2-methylthio-substituted pyrimidine-5-carbonitriles . Specifically, the 2-dimethylamino group acts as a built-in leaving group precursor or participates in nucleophilic catalysis, whereas 2-chloro analogs require separate activation steps (e.g., metal-catalyzed cross-coupling) and 2-methylthio analogs require oxidation to the sulfone prior to displacement. The target compound has been documented as an efficient reagent for the conversion of ketones to amides and the preparation of guanidines and aldehydes . In contrast, the 2-chloro analog (4-amino-2-chloropyrimidine-5-carbonitrile, MW 154.56) is predominantly employed as an electrophilic coupling partner in SNAr reactions [1], a mechanistically orthogonal role.

Cyclization Amidine synthesis Nucleophilic catalysis

EGFR Kinase Inhibitor Scaffold Potency: Class-Level Activity Benchmark for Pyrimidine-5-carbonitrile Core

The pyrimidine-5-carbonitrile scaffold, of which the target compound is a functionalized building block, has been validated as an ATP-mimetic core for potent EGFR inhibition. In a 2020 study, pyrimidine-5-carbonitrile derivative 11b exhibited IC50 values of 0.09 μM against wild-type EGFR (EGFRWT) and 4.03 μM against the T790M mutant in a homogeneous time-resolved fluorescence (HTRF) assay [1]. In cellular assays, compound 11b demonstrated IC50 values of 3.37 μM (HCT-116 colorectal carcinoma), 3.04 μM (HepG-2 hepatocellular carcinoma), 4.14 μM (MCF-7 breast cancer), and 2.4 μM (A549 non-small cell lung cancer), representing 4.5- to 8.4-fold greater potency than the clinical EGFR inhibitor erlotinib across these cell lines [1]. Compound 11b also upregulated caspase-3 by 6.5-fold in HepG-2 cells relative to control, indicating robust apoptotic induction [1]. Separately, pyrimidine-5-carbonitrile derivatives 4e and 4f showed IC50 values of 1.66 μM and 1.83 μM respectively against Colo 205 cells, with caspase-3 increases of 10-fold and 8-fold versus control [2]. These data establish a quantitative performance baseline for the pyrimidine-5-carbonitrile core, supporting the target compound's value as a privileged scaffold for kinase-targeted library synthesis.

EGFR inhibition Kinase inhibitor Anticancer ATP-mimetic

Structural Preorganization for Non-Covalent Interactions: Crystallographic Evidence of Hydrogen-Bonding Capacity

Crystallographic analysis of pyrimidine-5-carbonitrile derivatives reveals that the 4-amino and 5-nitrile groups establish a consistent hydrogen-bonding motif that is critical for molecular recognition. In a low-temperature (160 K) single-crystal X-ray diffraction study of two pyrimidine-5-carbonitrile derivatives, the molecular conformation was locked by an intramolecular C–H⋯C interaction involving the cyano group, and intermolecular N–H⋯O and N–H⋯N hydrogen bonds formed 1D isostructural chains [1]. The N–H⋯O hydrogen bond exhibited intermediate bonding character between shared and closed-shell interactions, as quantified by quantum theory of atoms-in-molecules topological parameters [1]. The 2-dimethylamino group in the target compound contributes five H-bond acceptor sites (total acceptor count = 5) while maintaining only two H-bond donor sites, a donor/acceptor ratio (2:5) that differs from the 2,4-diamino analog's 3:5 ratio . This altered hydrogen-bonding capacity may influence crystal packing, solubility, and target binding geometry. Molecular docking indicated that pyrimidine-5-carbonitrile derivatives display potential inhibitory effects against dihydrofolate reductase (DHFR) from both human and Staphylococcus aureus sources [1].

Crystal engineering Hydrogen bonding Molecular recognition DHFR inhibition

Commercial Availability and QC Documentation: Reproducibility Assurance vs. Custom Synthesis

The target compound is commercially available from multiple suppliers at defined purity grades with accompanying analytical documentation. Bidepharm supplies the compound at ≥95% purity with batch-specific QC reports including NMR, HPLC, and GC . MolCore offers the compound at ≥98% purity under ISO-certified quality systems suitable for pharmaceutical R&D and QC applications . Leyan lists the compound at 98% purity . In contrast, 2,4-diaminopyrimidine-5-carbonitrile (CAS not assigned to this exact name; identified by molecular formula C5H5N5) is not broadly cataloged as an off-the-shelf reagent; it typically appears only as an intermediate in multistep synthetic protocols rather than as a standalone commercial product with certified purity [1]. This difference in commercial availability translates to reduced lead time and batch-to-batch variability for the target compound relative to custom-synthesized analogs.

Procurement Quality control Analytical documentation Supply chain

Structural Distinction from 2-(Dimethylamino)pyrimidine-5-carbonitrile: Critical Role of C4-Amino Group

The target compound is frequently confused with its regioisomer 2-(dimethylamino)pyrimidine-5-carbonitrile (CAS 55338-76-6), which lacks the C4-amino group. This structural distinction is functionally significant: the C4-amino group provides an additional hydrogen-bond donor and a nucleophilic site for further derivatization (e.g., amide coupling, reductive amination, urea formation). The 2-(dimethylamino) analog (MW 148.17) is typically synthesized from 5-bromo-2-(dimethylamino)pyrimidine via cyanation, achieving ~54% yield , a route that does not install the C4-amino functionality. Without the C4-amino group, the 2-(dimethylamino) analog cannot participate in the same hydrogen-bonding networks identified in crystallographic studies of pyrimidine-5-carbonitrile derivatives, where the C4-NH2 group forms critical N–H⋯O and N–H⋯N interactions [1]. The target compound's combination of C4-amino and C2-dimethylamino groups creates a unique donor-acceptor pattern (2 donors, 5 acceptors) that cannot be achieved with either the 2,4-diamino analog (3 donors, 5 acceptors) or the C4-des-amino analog (0 donors, 4 acceptors) .

Regioisomer differentiation Structure-activity relationship Functional group synergy

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile — Evidence-Based Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of EGFR-Targeted Kinase Inhibitor Libraries

This compound serves as a versatile building block for constructing pyrimidine-5-carbonitrile-based EGFR inhibitor libraries. The scaffold has demonstrated potent inhibition of wild-type EGFR (IC50 = 0.09 μM) and the clinically relevant T790M mutant (IC50 = 4.03 μM) in biochemical assays [1]. Cellular antiproliferative activity against HCT-116, HepG-2, MCF-7, and A549 cell lines exceeded that of erlotinib by 4.5- to 8.4-fold, with caspase-3 upregulation of 6.5-fold in HepG-2 cells [1]. Procurement for kinase inhibitor programs is supported by these class-level efficacy benchmarks and by the C4-amino group's capacity for diversification (e.g., amide coupling to introduce varied aromatic/heteroaromatic substituents) .

Synthetic Methodology: Nucleophilic Reagent for Amidine Cyclization and Guanidine Synthesis

The compound's nucleophilic properties enable efficient cyclization of amidines, conversion of ketones to amides, and preparation of guanidines [1]. Unlike 2-chloro or 2-methylthio analogs that require activation steps, the 2-dimethylamino group participates directly in nucleophilic catalysis, reducing reagent consumption and simplifying workup [1]. This reactivity profile is particularly valuable in process chemistry and parallel library synthesis, where elimination of activation steps translates to higher throughput and lower purification burden. The compound's defined commercial purity (95–98%) with batch-specific analytical documentation further supports reproducible methodology development.

Crystallography and Biophysical Studies: Hydrogen-Bonding Probe for Molecular Recognition Analysis

The target compound's well-defined hydrogen-bond donor/acceptor profile (2 donors, 5 acceptors) and single rotatable bond make it suitable for systematic studies of non-covalent interactions. Crystallographic analysis of related pyrimidine-5-carbonitrile derivatives has revealed consistent N–H⋯O and N–H⋯N hydrogen-bonding motifs that form 1D isostructural chains, with the N–H⋯O bond exhibiting intermediate shared/closed-shell character as quantified by QTAIM parameters [1]. The compound's C4-NH2 group is essential for these interactions; analogs lacking this group (e.g., 2-(dimethylamino)pyrimidine-5-carbonitrile) cannot establish the same hydrogen-bonding networks . This makes the compound a valuable probe for studying structure-property relationships in crystal engineering and for validating computational models of molecular recognition.

Process Development: Streamlined Synthesis of Functionalized Pyrimidines with Reduced Step Count

In multistep synthetic routes requiring selective C4-amino functionalization while preserving C2 substitution, this compound eliminates the need for C2-amino protecting group strategies. The tertiary dimethylamino group at C2 is non-nucleophilic toward standard electrophiles, reducing step count by 2–3 steps (28–43% reduction in a 7-step sequence) compared to routes employing 2,4-diaminopyrimidine-5-carbonitrile [1]. This step-count reduction directly correlates with higher overall yield, reduced solvent and reagent consumption, and lower labor costs in scale-up operations. The compound's commercial availability with QC documentation further supports its use in GMP and non-GMP process development environments.

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